molecular formula C16H16O2 B11958274 2,4-Dimethylphenyl 4-methylbenzoate CAS No. 86914-98-9

2,4-Dimethylphenyl 4-methylbenzoate

Cat. No.: B11958274
CAS No.: 86914-98-9
M. Wt: 240.30 g/mol
InChI Key: HOKIPPDZPLNXTE-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 4-methylbenzoate is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of two aromatic rings connected through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 4-methylbenzoate typically involves the esterification of 2,4-dimethylphenol with 4-methylbenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,4-dimethylphenyl 4-methylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2,4-Dimethylphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester linkage allows the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The aromatic rings may also interact with hydrophobic regions of proteins, influencing their function.

Comparison with Similar Compounds

  • 2,4-Dimethylphenyl 4-chlorobenzoate
  • 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Comparison: 2,4-Dimethylphenyl 4-methylbenzoate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. The presence of methyl groups at the 2 and 4 positions of the phenyl ring can affect the compound’s electronic properties and steric hindrance, distinguishing it from other similar compounds.

Properties

CAS No.

86914-98-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2,4-dimethylphenyl) 4-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-11-4-7-14(8-5-11)16(17)18-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3

InChI Key

HOKIPPDZPLNXTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)C

Origin of Product

United States

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